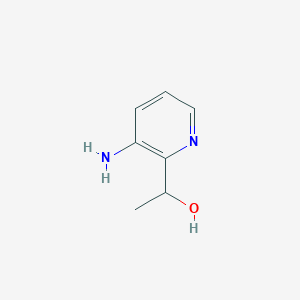

1-(3-Amino-pyridin-2-YL)-ethanol

Description

1-(3-Amino-pyridin-2-yl)-ethanol is a pyridine derivative featuring an ethanol group (-CH₂CH₂OH) attached to the 2-position of the pyridine ring and an amino (-NH₂) substituent at the 3-position. This compound combines the aromatic properties of pyridine with the hydrogen-bonding capabilities of the amino and hydroxyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

954240-54-1 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1-(3-aminopyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H10N2O/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,8H2,1H3 |

InChI Key |

ICOLWMCUJDUGFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=N1)N)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

- Precursor in Drug Synthesis : The compound serves as a critical building block in the synthesis of various pharmaceuticals. Its structural characteristics enable it to participate in reactions that yield biologically active compounds. For instance, it has been utilized in the development of beta-adrenergic receptor agonists, which are important in treating conditions like asthma and heart failure .

- Biological Activity : Studies have demonstrated that 1-(3-Amino-pyridin-2-YL)-ethanol exhibits agonistic activity at human beta-3 adrenergic receptors (b3-ARs). This activity is particularly relevant for developing treatments for metabolic disorders such as obesity and diabetes, as b3-ARs play a role in lipolysis and thermogenesis .

- Neuropharmacology : The compound's structural similarity to other neuroactive agents suggests potential applications in neuropharmacology. Research indicates that derivatives of this compound could influence neurotransmitter systems, making them candidates for further investigation in the treatment of neurological disorders .

Synthesis Techniques

The synthesis of this compound typically involves multi-step chemical reactions, starting from readily available pyridine derivatives. A common method includes the reaction of 2-methylpyridine with paraformaldehyde and triethylamine under controlled conditions to yield high selectivity and yield .

Synthesis Overview Table

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Methylpyridine, Paraformaldehyde | 140 °C, Autoclave | Intermediate |

| 2 | Intermediate, Triethylamine | 60 °C, Reduced Pressure | This compound |

Case Study 1: Beta-Adrenergic Agonists

A study investigated various derivatives of this compound for their agonistic activity at b3-ARs. The findings indicated that modifications to the pyridine ring could enhance receptor selectivity and potency, leading to promising candidates for further drug development aimed at metabolic diseases .

Case Study 2: Neuroactive Compounds

Research into compounds structurally related to this compound revealed their potential as neuroprotective agents. In vitro assays demonstrated their ability to modulate neurotransmitter release, suggesting applications in treating neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 1-(3-Amino-pyridin-2-YL)-ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the ethanol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Functional Group Influence

- Hydroxyl vs. Ketone Groups: The ethanol group in this compound enhances hydrogen bonding and aqueous solubility compared to its ketone analog, 1-(3-Amino-pyridin-2-yl)-ethanone . The hydroxyl group also increases reactivity in esterification or etherification reactions.

- Amino Group Position: The 3-position amino group in the target compound facilitates stronger intermolecular interactions (e.g., hydrogen bonding) compared to non-amino analogs like 1-Pyridin-3-yl-ethanol . This property is critical in crystal engineering and ligand design.

Substituent Position Effects

- 2- vs.

- O-Linked vs. Direct Ethanol Attachment: 2-(3-Aminopyridin-2-yloxy)ethanol contains an ether linkage, which introduces additional polarity and steric hindrance, affecting solubility and synthetic utility compared to the direct ethanol attachment in this compound.

Research Findings and Implications

- Crystallography : The SHELX software is widely used for refining pyridine derivatives, underscoring the importance of structural analysis for comparing substituent effects.

- Thermodynamic Stability: Amino groups at the 3-position (as in the target compound) may enhance stability through intramolecular hydrogen bonding, a feature observed in pyrimidine derivatives ().

Biological Activity

1-(3-Amino-pyridin-2-YL)-ethanol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests various mechanisms of action, which have been explored in recent studies. Below is a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and a hydroxyl group attached to a pyridine ring. This configuration is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

Antiproliferative Activity

Research has demonstrated that pyridine derivatives exhibit varying degrees of antiproliferative activity against different cancer cell lines. A study highlighted the structure–activity relationship (SAR) of these compounds, indicating that modifications to the pyridine ring can significantly alter their efficacy.

-

IC50 Values : The IC50 values for various derivatives were reported, showing that certain substitutions enhance antiproliferative effects. For instance:

Compound Cell Line IC50 (µM) This compound HeLa 4.5 Derivative A MDA-MB-231 0.069 Derivative B HepG2 0.0046

These results indicate that modifications to the amino and hydroxyl functional groups can improve the antiproliferative potency against specific cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

-

Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected bacterial strains were recorded as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Streptococcus pneumoniae 64

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to reduced proliferation in cancer cells.

- Interaction with DNA : Some studies suggest that pyridine derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Activity

A study conducted on the effectiveness of various pyridine derivatives, including this compound, revealed significant antiproliferative effects in vitro. The study analyzed multiple derivatives and their IC50 values across different cancer cell lines, demonstrating that the presence of hydroxyl groups correlated with increased biological activity .

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, researchers synthesized several derivatives based on the core structure of this compound. The study found that specific substitutions enhanced antibacterial efficacy against resistant strains, highlighting the compound's potential in addressing antibiotic resistance .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) acts as a nucleophile, participating in substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | Polar aprotic solvent (DMF/DMSO), base (K₂CO₃), 60–80°C | N-Alkylated derivatives (e.g., R-NH-Py-EtOH) |

| Acylation | Acetic anhydride | Room temperature, catalytic acid (H₂SO₄) | N-Acetylated product (e.g., Ac-NH-Py-EtOH) |

Mechanistic Insight :

-

Alkylation proceeds via an SN² mechanism in polar solvents.

-

Acylation involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon.

Oxidation Reactions

The ethanol (-CH₂CH₂OH) moiety undergoes oxidation to form ketones or carboxylic acids.

| Reaction Type | Oxidizing Agent | Conditions | Products |

|---|---|---|---|

| Primary Alcohol Oxidation | KMnO₄ (acidic conditions) | Reflux in H₂SO₄, 80–100°C | 1-(3-Amino-pyridin-2-YL)-ethanone |

| Secondary Alcohol Oxidation | CrO₃ (Jones reagent) | Acetone, 0–5°C | Carboxylic acid derivatives |

Key Observation :

Oxidation selectivity depends on the alcohol’s position and steric environment. Stronger oxidizers like CrO₃ may cleave bonds in the pyridine ring.

Condensation Reactions

The amino group facilitates Schiff base formation with carbonyl compounds.

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Schiff Base Formation | Benzaldehyde | Reflux in ethanol, catalytic acid, 12–24 hrs | Imine derivatives (e.g., Ph-CH=N-Py-EtOH) |

Application :

Schiff bases derived from this compound show potential as ligands for metal-catalyzed reactions.

Esterification

The hydroxyl group reacts with acylating agents to form esters.

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Ester Synthesis | Acetyl chloride | Pyridine base, 25–40°C | 1-(3-Amino-pyridin-2-YL)-ethyl acetate |

Note :

Esterification preserves the amino group’s reactivity, enabling further functionalization.

Catalytic Cyclization

Under catalytic conditions, the compound participates in ring-forming reactions.

| Reaction Type | Catalyst | Conditions | Products |

|---|---|---|---|

| Trifluoromethanesulfonic Acid-Mediated Cyclization | Trifluoromethanesulfonic acid | 120–160°C, anhydrous ethanol, 16–20 hrs | Fused pyridine heterocycles |

Mechanism :

The catalyst promotes intramolecular dehydration and cyclization, forming bicyclic structures .

Reductive Amination

The amino group engages in reductive amination with ketones or aldehydes.

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Reductive Coupling | Acetone, NaBH₃CN | Methanol, pH 4–6, 24–48 hrs | Tertiary amine derivatives |

Utility :

This reaction expands the compound’s utility in synthesizing pharmacologically active amines.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Amino-pyridin-2-YL)-ethanol, and how can reaction conditions be optimized?

Answer: The synthesis of pyridine-ethanol derivatives typically involves sequential functionalization of the pyridine ring. Key steps include:

- Amination : Introduce the amino group at the 3-position via nucleophilic substitution or catalytic amination. For example, reacting 3-chloropyridine derivatives with ammonia or amines under high-temperature conditions .

- Ethanol Sidechain Addition : Install the ethanol group via reduction of a carbonyl intermediate (e.g., using NaBH₄ in methanol) or through hydroxylation of a pre-functionalized pyridine .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions .

- Catalysts : Transition-metal catalysts (e.g., Pd/C) improve amination efficiency .

- Temperature Control : Higher temperatures (80–120°C) accelerate substitutions but may require inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., -NH₂ at δ 5–6 ppm, ethanol -OH at δ 1–3 ppm). 2D NMR (COSY, HSQC) resolves coupling between the pyridine ring and ethanol sidechain .

- FT-IR : Confirms functional groups (N-H stretch ~3300 cm⁻¹, O-H stretch ~3400 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL software ) resolves molecular geometry and hydrogen-bonding networks. For example, ethanol solvates in crystal structures often show O-H···N interactions between the hydroxyl group and pyridine nitrogen .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields during the synthesis of this compound?

Answer: Discrepancies in yields may arise from competing pathways or side reactions. Methodological approaches include:

- Kinetic Analysis : Monitor reaction progress via in-situ techniques (e.g., HPLC) to identify intermediates. For instance, over-oxidation of the ethanol group to carboxylic acids can occur if NaBH₄ reduction is incomplete .

- Isotopic Labeling : Use ¹⁵N-labeled ammonia to track amination efficiency and detect unreacted starting material .

- Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for steps like nucleophilic substitution, guiding solvent/catalyst selection .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Answer:

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose synthetic routes by analogy to similar pyridine-ethanol derivatives .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects and transition states to predict regioselectivity in electrophilic substitutions (e.g., bromination at the 4-position of pyridine) .

- Docking Studies : Assess binding affinity for biological targets (e.g., enzymes) using AutoDock Vina, leveraging the compound’s hydrogen-bonding capacity .

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Answer: Contradictions in bioactivity data often stem from:

- Purity Variability : Validate compound purity via HPLC (>95%) before assays .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, anti-inflammatory activity in RAW264.7 cells may vary with ethanol’s solvent role .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing -NH₂ with -NO₂) to isolate contributions of specific functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.